N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide: is an organic compound that features a trifluoroacetamide group and a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis due to its unique chemical properties, which make it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with N-(2-hydroxyethyl)acetamide in the presence of tert-butyldimethylsilyl chloride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from affecting the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoroacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide is used as a protecting group for alcohols in organic synthesis. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions during multi-step synthesis.
Biology and Medicine: In biological research, this compound is used to modify peptides and proteins to study their structure and function. It is also used in the synthesis of pharmaceuticals where the trifluoroacetamide group imparts stability and bioavailability to the drug molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for use in various chemical processes .
Mechanism of Action
The mechanism by which N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, while the tert-butyldimethylsilyloxy group provides steric protection, preventing unwanted side reactions. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects .
Comparison with Similar Compounds
- N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Compared to similar compounds, N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts additional stability and reactivity. This makes it more versatile in synthetic applications and provides better protection for functional groups during chemical reactions .
Properties
IUPAC Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3NO2Si/c1-9(2,3)17(4,5)16-7-6-14-8(15)10(11,12)13/h6-7H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMULXKHCBFESRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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